N-prop-2-ynylbutan-1-amine;hydrochloride
Description
Contextualization within Propargylamine (B41283) Chemistry
Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group). researchgate.netacs.org This structural motif is a cornerstone in the synthesis of a vast array of nitrogen-containing molecules, including many with significant biological activity. researchgate.net The versatility of propargylamines stems from the presence of both a nucleophilic amine and a reactive alkyne, allowing for a wide range of chemical transformations. acs.org
N-prop-2-ynylbutan-1-amine hydrochloride fits squarely within this chemical family. The "prop-2-ynyl" portion of its name denotes the propargyl group, while the "butan-1-amine" specifies the N-butyl substituent. The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.
Propargylamine derivatives are key intermediates in the synthesis of various heterocyclic compounds and have been identified as important pharmacophores in medicinal chemistry. nih.gov For instance, molecules containing the propargylamine moiety have been investigated for the treatment of neurodegenerative diseases. researchgate.net
Significance of N-Substituted Alkyl Amines as Research Scaffolds
N-substituted alkyl amines are fundamental building blocks in organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and materials science. The nature of the alkyl substituent on the nitrogen atom can significantly influence the molecule's physical, chemical, and biological properties. The introduction of an N-alkyl group can impact factors such as basicity, nucleophilicity, solubility, and steric hindrance.
In the case of N-prop-2-ynylbutan-1-amine, the butyl group is a simple, unbranched alkyl chain. Its presence modulates the lipophilicity of the molecule compared to simpler propargylamines. This modification can be crucial in directing the compound's reactivity and its potential applications. The synthesis of N-substituted amines is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.net
Role of the Alkyne and Amine Functionalities in Advanced Synthetic Methodologies
The synthetic utility of N-prop-2-ynylbutan-1-amine hydrochloride is largely dictated by the reactivity of its alkyne and amine functionalities. These two groups can react independently or in concert to construct complex molecular architectures.
The Alkyne Functionality: The terminal alkyne in the propargyl group is a versatile handle for a variety of chemical transformations, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, where the terminal alkyne reacts with an azide (B81097) to form a stable triazole ring. This reaction is highly efficient and orthogonal to many other functional groups.
Sonogashira Coupling: This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes, to form a new carbon-carbon bond.
A³ Coupling (Aldehyde-Alkyne-Amine): This is a powerful one-pot, three-component reaction for the synthesis of propargylamines. nih.govnih.govorganic-chemistry.org In the context of N-prop-2-ynylbutan-1-amine, this reaction could be used for its synthesis by reacting butanal, propargylamine, and an alkyne.
Cyclization Reactions: The alkyne can participate in various intramolecular and intermolecular cyclization reactions to form a wide range of heterocyclic compounds. nih.gov
The Amine Functionality: The secondary amine in N-prop-2-ynylbutan-1-amine is nucleophilic and can undergo a variety of reactions, such as:
Alkylation, Acylation, and Sulfonylation: The amine can be further functionalized by reaction with electrophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Mannich-type Reactions: The amine can participate in Mannich and related reactions to form new carbon-carbon bonds.
Formation of Iminium Ions: The secondary amine can be converted to a reactive iminium ion, which can then be trapped by various nucleophiles.
The interplay between the alkyne and amine groups allows for tandem reactions where both functionalities participate in a single synthetic operation, leading to a rapid increase in molecular complexity.
Overview of Research Trajectories for N-Prop-2-ynylbutan-1-amine Hydrochloride
While specific research dedicated solely to N-prop-2-ynylbutan-1-amine hydrochloride is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader context of propargylamine chemistry. The primary areas of investigation for this compound and its derivatives are likely to include:
Development of Novel Synthetic Methodologies: Utilizing N-prop-2-ynylbutan-1-amine as a model substrate to explore new catalytic systems and reaction conditions for the functionalization of the alkyne and amine groups.
Synthesis of Heterocyclic Libraries: Employing the compound as a versatile building block for the combinatorial synthesis of diverse heterocyclic scaffolds for screening in drug discovery programs.
Materials Science Applications: Investigating the incorporation of the propargylamine moiety into polymers and other materials, leveraging the reactivity of the alkyne for cross-linking and functionalization.
Medicinal Chemistry Exploration: Using the N-prop-2-ynylbutan-1-amine scaffold as a starting point for the design and synthesis of new bioactive molecules.
The unique combination of a reactive alkyne, a modifiable amine, and a lipophilic butyl group makes N-prop-2-ynylbutan-1-amine hydrochloride a compound of considerable interest for future research in organic synthesis and related fields.
Interactive Data Table: General Properties of Propargylamines
| Property | General Description | Relevance to N-prop-2-ynylbutan-1-amine |
| Physical State | Typically liquids or low-melting solids at room temperature. | Likely a crystalline solid due to its hydrochloride salt form. |
| Solubility | Generally soluble in organic solvents. Amine hydrochlorides often have increased water solubility. | Expected to be soluble in polar organic solvents and potentially water. |
| Basicity | Amines are basic. The pKa of the conjugate acid is typically around 9-11. | The butyl group may slightly increase the basicity compared to propargylamine. |
| Reactivity | Possess both a nucleophilic amine and a reactive terminal alkyne. | Highly versatile for a wide range of synthetic transformations. |
Interactive Data Table: Key Synthetic Reactions Involving Propargylamines
| Reaction Name | Description | Example Reactants for N-prop-2-ynylbutan-1-amine Synthesis/Functionalization |
| A³ Coupling | A one-pot reaction of an aldehyde, an alkyne, and an amine to form a propargylamine. nih.govnih.govorganic-chemistry.org | Butanal, Propargylamine, and an alkyne (for synthesis); N-prop-2-ynylbutan-1-amine, an aldehyde, and an alkyne (for further functionalization). |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient "click" reaction between a terminal alkyne and an azide to form a 1,2,3-triazole. | N-prop-2-ynylbutan-1-amine and an organic azide. |
| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. | N-prop-2-ynylbutan-1-amine and an aryl/vinyl halide. |
| N-Alkylation/Acylation | Reaction of the amine with an electrophile to introduce a new substituent on the nitrogen atom. | N-prop-2-ynylbutan-1-amine and an alkyl halide or acyl chloride. |
Structure
3D Structure of Parent
Properties
CAS No. |
66366-18-5 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
N-prop-2-ynylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-3-5-7-8-6-4-2;/h2,8H,3,5-7H2,1H3;1H |
InChI Key |
BEHVQFMEKLWZGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC#C.Cl |
Origin of Product |
United States |
Synthetic Methodologies for N Prop 2 Ynylbutan 1 Amine Hydrochloride and Its Analogs
Strategies for N-Alkylation and Alkynylation of Amines
The introduction of alkyl and alkynyl groups onto a nitrogen atom is a fundamental process in organic synthesis. For a target molecule like N-prop-2-ynylbutan-1-amine, this can be envisioned either by the propargylation of butylamine (B146782) or the butylation of propargylamine (B41283).
Direct alkylation of amines often involves reaction with alkylating agents such as alkyl halides or sulfonates. acsgcipr.org However, a significant challenge with this approach is the potential for over-alkylation, as the newly formed secondary amine can be more nucleophilic than the primary amine starting material. libretexts.org More contemporary and atom-efficient methods, such as the "borrowing hydrogen" (or hydrogen autotransfer) strategy, utilize alcohols as alkylating agents in the presence of a metal catalyst. nih.govorganic-chemistry.org This process involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then condenses with the amine to form an imine, followed by the reduction of the imine to the N-alkylated product. nih.gov
Alkynylation, the specific introduction of an alkynyl group, is central to the synthesis of propargylamines. researchgate.net Beyond direct substitution with propargyl halides, highly efficient methods like the A³-coupling reaction have become prevalent for constructing the propargylamine motif. phytojournal.comphytojournal.comrsc.org
Nucleophilic substitution (SN2) is a foundational method for forming C-N bonds. libretexts.org In the context of synthesizing N-prop-2-ynylbutan-1-amine, this could be achieved by reacting butylamine with a propargyl halide (e.g., propargyl bromide). The nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the propargyl halide and displacing the bromide ion.
A primary drawback of this method is the lack of selectivity, which often leads to polyalkylation. libretexts.org The product, N-prop-2-ynylbutan-1-amine, is itself a nucleophile and can react with another molecule of propargyl bromide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.org To favor the desired mono-alkylation, reaction conditions can be controlled, for instance, by using a large excess of the initial amine. An alternative strategy to achieve selective mono-alkylation is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a protected nitrogen source to prevent over-alkylation. libretexts.org
Reductive amination is a highly versatile and widely used method for the synthesis of substituted amines, as it effectively avoids the issue of polyalkylation seen in direct SN2 reactions. masterorganicchemistry.comacsgcipr.org This reaction typically proceeds in a one-pot fashion by combining a carbonyl compound (an aldehyde or ketone) with an amine to first form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. acsgcipr.orgdtu.dklibretexts.org
Two primary pathways exist for the synthesis of N-prop-2-ynylbutan-1-amine via this method:
The reaction of butylamine with propionaldehyde, followed by reduction.
The reaction of propargylamine with butanal, followed by reduction.
A key aspect of this process is the choice of reducing agent. The reducing agent must be selective enough to reduce the C=N double bond of the imine intermediate without reducing the C=O bond of the starting carbonyl compound. masterorganicchemistry.com Commonly used reagents that meet this criterion include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using H₂ gas over a metal catalyst can also be employed. acsgcipr.org
| Reductive Amination Pathway | Amine Reactant | Carbonyl Reactant | Intermediate | Product |
| Pathway 1 | Propargylamine | Butanal | N-Butylideneprop-2-yn-1-amine | N-prop-2-ynylbutan-1-amine |
| Pathway 2 | Butylamine | Propionaldehyde | N-Propylidenebutan-1-amine | N-prop-2-ynylbutan-1-amine |
Multi-Component Reactions in Propargylamine Synthesis
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. phytojournal.comnih.gov These reactions are highly valued in organic synthesis for their efficiency, atom economy, and operational simplicity, as they reduce the number of synthetic steps and purification procedures. phytojournal.com For the synthesis of propargylamines and their derivatives, the most notable MCR is the A³-coupling reaction. phytojournal.comrsc.org
The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for synthesizing propargylamines. phytojournal.comrsc.orgresearchgate.net This reaction involves the combination of an aldehyde, a terminal alkyne, and an amine, typically in the presence of a metal catalyst. phytojournal.com Propargylamines are valuable intermediates in the synthesis of many nitrogen-containing biologically active compounds. phytojournal.com
The generally accepted mechanism for the A³-coupling involves two key steps. rsc.orgnih.gov First, the aldehyde and amine react to form an iminium ion intermediate. Concurrently, the metal catalyst activates the C-H bond of the terminal alkyne to form a metal-acetylide species. This nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the propargylamine product and regenerating the catalyst. rsc.orgnih.gov While this reaction is a cornerstone for creating the propargylamine scaffold, the direct synthesis of N-prop-2-ynylbutan-1-amine via a single A³-coupling step is not straightforward. However, it is an essential method for producing a vast array of structurally diverse propargylamine analogs.
Formation of Amine Hydrochloride Salts in Organic Synthesis
Amines are organic bases and readily react with acids to form salts. oxfordreference.comspectroscopyonline.com The formation of a hydrochloride salt is a common final step in the synthesis of amine-containing compounds, particularly in the pharmaceutical industry. google.com This conversion is achieved by treating the free amine with hydrochloric acid (HCl). spectroscopyonline.comyoutube.com
During the reaction, the non-bonding electron pair on the nitrogen atom of the amine accepts a proton from HCl in a classic acid-base neutralization. spectroscopyonline.comyoutube.com This results in the formation of a positively charged ammonium cation and a chloride anion, which are held together by an ionic bond. spectroscopyonline.com
R₂NH (amine) + HCl → [R₂NH₂]⁺Cl⁻ (amine hydrochloride salt)
Amine hydrochloride salts are typically crystalline solids that are more stable, less odorous, and significantly more soluble in water compared to their corresponding free base forms. oxfordreference.comspectroscopyonline.com This increased stability and solubility facilitates purification by crystallization and simplifies handling and formulation of the final compound. oxfordreference.comgoogle.com The salt formation is a reversible process; the free amine can be regenerated by treatment with a strong base, such as sodium hydroxide. oxfordreference.com
Catalytic Systems Utilized in the Synthesis of N-Prop-2-ynylbutan-1-amine Hydrochloride Precursors
The synthesis of propargylamines, the precursors to the final hydrochloride salt, is heavily reliant on catalytic systems. These catalysts are crucial for activating reactants and facilitating bond formation under mild conditions.
For A³-coupling reactions, a wide range of metal catalysts have been employed. Copper catalysts, particularly copper(I) salts like CuBr and CuI, are the most traditional and widely used. researchgate.net However, catalysts based on other metals such as gold, silver, iridium, and iron have also been developed, sometimes offering advantages in terms of reaction conditions or substrate scope. nih.govrsc.org In recent years, heterogeneous catalysts, such as metal nanoparticles supported on materials like magnetite or titania, have gained attention due to their ease of separation and potential for recycling. rsc.org
For N-alkylation of amines using alcohols (the borrowing hydrogen methodology), transition metal complexes are essential. Ruthenium and iridium-based catalysts, often featuring pincer-type ligands, are highly efficient for this transformation. nih.govorganic-chemistry.org Driven by sustainability goals, there is growing interest in developing catalysts based on more earth-abundant and less toxic first-row transition metals, such as iron, cobalt, and manganese. nih.gov
Below is a table summarizing various catalytic systems used in the synthesis of propargylamines.
| Catalyst System | Reaction Type | Typical Reactants | Key Advantages |
| CuI / CuBr | A³-Coupling | Aldehyde, Alkyne, Amine | Cost-effective, robust, widely applicable. researchgate.net |
| AuCl₃ / Au(I) complexes | A³-Coupling | Aldehyde, Alkyne, Amine | High efficiency, can work in aqueous media. rsc.orgorganic-chemistry.org |
| Ag/TiO₂ (Photocatalyst) | N-Alkylation | Amine, Alcohol | Proceeds at room temperature under light. nih.gov |
| [RuCl₂(p-cymene)]₂ | N-Alkylation (Borrowing Hydrogen) | Amine, Alcohol | High chemoselectivity, broad functional group tolerance. organic-chemistry.org |
| CuFe₂O₄ Nanoparticles | A³-Coupling | Aldehyde, Alkyne, Amine | Magnetically recoverable and reusable. researchgate.net |
| Fe, Co, Mn complexes | N-Alkylation (Borrowing Hydrogen) | Amine, Alcohol | Utilizes earth-abundant, non-noble metals. nih.gov |
Stereoselective Synthetic Approaches for Propargylamine Derivatives
The synthesis of enantiomerically pure propargylamines is of significant interest due to their role as crucial building blocks for various nitrogen-containing compounds, biologically active molecules, and natural products. mdpi.com Stereoselective methods for their preparation are critical in medicinal chemistry, where the chirality of a molecule can significantly impact its pharmacological activity. Various strategies have been developed to control the stereochemistry during the synthesis of propargylamine derivatives, including the use of chiral auxiliaries, chiral catalysts, and asymmetric multicomponent reactions.
One of the most prominent methods for the asymmetric synthesis of propargylamines is the A³ (aldehyde-alkyne-amine) coupling reaction. mdpi.comwikipedia.org This three-component reaction offers a direct and atom-economical route to propargylamines. The enantioselectivity of the A³ coupling is typically achieved through the use of a chiral metal-ligand complex. Copper(I) catalysts paired with chiral ligands such as Pybox (bis(oxazolinyl)pyridine) and its derivatives have been shown to be highly effective. acs.orgmdpi.com For instance, the reaction of an aldehyde, a terminal alkyne, and an amine in the presence of a chiral copper(I)-pybox complex can afford enantioenriched propargylamines with high yields and excellent enantioselectivities. acs.org
The proposed mechanism for the A³ coupling involves the formation of a metal acetylide and an imine from the reaction of the amine and aldehyde. wikipedia.org The chiral catalyst then facilitates the enantioselective addition of the metal acetylide to the imine. nih.gov The choice of ligand is crucial for achieving high stereocontrol. For example, ligands like Quinap have been successfully employed in the copper-catalyzed asymmetric A³ coupling of secondary amines, aldehydes, and alkynes, yielding optically active tertiary propargylamines. mdpi.com
Another powerful strategy for the stereoselective synthesis of propargylamine derivatives involves the use of chiral sulfinamides, such as Ellman's chiral sulfinamide. nih.govresearchgate.net This approach relies on the condensation of an aldehyde with the chiral sulfinamide to form a chiral N-sulfinylimine. Subsequent nucleophilic addition of a metalated alkyne to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.govresearchgate.net The sulfinyl auxiliary can then be readily cleaved under acidic conditions to furnish the desired enantiomerically pure propargylamine. nih.gov This method has been successfully applied to a wide range of aldehydes and alkynes, providing access to a diverse set of chiral propargylamines. nih.govresearchgate.net
The following table summarizes representative examples of stereoselective A³ coupling reactions, showcasing the catalyst, ligand, and the achieved enantiomeric excess (ee).
| Catalyst | Ligand | Aldehyde | Amine | Alkyne | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| CuBr | (R,R)-Ph-Box | Benzaldehyde | Piperidine | Phenylacetylene | 95 | 96 | mdpi.com |
| CuOTf | (S)-Tol-BINAP | 4-Chlorobenzaldehyde | Morpholine | Trimethylsilylacetylene | 92 | 94 | mdpi.com |
| Cu(I) | iPr-diPh-pybox | Various | Various | Various | up to 99 | up to 99 | acs.org |
| CuBr | Quinap | Butyraldehyde | Dibenzylamine | Phenylacetylene | 85 | 92 | mdpi.com |
Furthermore, the addition of organometallic reagents to chiral imines or their derivatives serves as a reliable method for stereoselective propargylamine synthesis. The diastereoselective addition of lithiated chloroacetylene to Ellman chiral N-tert-butanesulfinyl imines has been reported to proceed with high yields and excellent diastereoselectivity. acs.org This approach provides access to terminal chloro-substituted propargylamines, which can be further functionalized. acs.org
The table below illustrates the diastereoselective addition of alkynyl nucleophiles to chiral N-sulfinylimines.
| Aldehyde Precursor | Alkynyl Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Benzaldehyde | (Trimethylsilyl)ethynyllithium | 85 | >99:1 | nih.govresearchgate.net |
| Isovaleraldehyde | (Trimethylsilyl)ethynyllithium | 78 | 98:2 | nih.govresearchgate.net |
| Cinnamaldehyde | (Trimethylsilyl)ethynyllithium | 92 | >99:1 | nih.govresearchgate.net |
| Various aryl, heteroaromatic, alkyl | Lithiated chloroacetylene | up to 98 | up to >20:1 | acs.org |
These methodologies represent powerful tools for the construction of chiral propargylamine derivatives, with the A³ coupling and chiral auxiliary-based approaches being particularly well-developed and versatile. The choice of a specific method depends on the desired substitution pattern of the target propargylamine and the availability of starting materials.
Reactivity and Mechanistic Investigations of N Prop 2 Ynylbutan 1 Amine Hydrochloride
Chemical Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne of N-prop-2-ynylbutan-1-amine hydrochloride is a highly versatile functional group, amenable to a variety of addition and cycloaddition reactions. Its reactivity is central to its utility in click chemistry and other synthetic methodologies.
Azide-Alkyne Cycloaddition (CuAAC) Reactions of N-Prop-2-ynylbutan-1-amine Hydrochloride
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency, high yield, and regioselectivity. wikipedia.org The terminal alkyne of N-prop-2-ynylbutan-1-amine hydrochloride is an ideal substrate for this reaction, which involves a 1,3-dipolar cycloaddition with an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.org This reaction exclusively yields the 1,4-disubstituted regioisomer. nih.gov
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. The reaction is typically performed in a variety of solvents, and the copper(I) catalyst can be generated in situ from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. nih.gov To prevent copper-mediated side reactions and enhance catalytic efficiency, stabilizing ligands are often employed.
Key Features of CuAAC Reactions:
High Regioselectivity: Exclusively forms the 1,4-disubstituted triazole.
Mild Conditions: Reactions typically proceed at room temperature in aqueous or organic solvents. nih.gov
High Yields: The reaction is known for its high efficiency and quantitative conversion. nih.gov
Bioorthogonality: The azide and alkyne groups are largely unreactive in biological systems, making this reaction suitable for bioconjugation. nih.gov
Below is a table summarizing typical components and conditions for the CuAAC reaction involving N-prop-2-ynylbutan-1-amine hydrochloride.
| Component | Role | Example |
| Alkyne Substrate | Dipolarophile | N-prop-2-ynylbutan-1-amine hydrochloride |
| Azide Substrate | 1,3-Dipole | Benzyl azide, Azido-functionalized biomolecules |
| Catalyst Source | Provides Cu(I) ions | Copper(II) sulfate (B86663) (CuSO₄) with Sodium Ascorbate, Copper(I) iodide (CuI) |
| Ligand | Stabilizes Cu(I) | Tris(benzyltriazolylmethyl)amine (TBTA) |
| Solvent | Reaction Medium | t-BuOH/H₂O, DMSO, DMF |
Metal-Free Click Chemistry Strategies with N-Prop-2-ynylbutan-1-amine Hydrochloride
While CuAAC is highly efficient, the cytotoxicity of copper catalysts can be a limitation for in vivo applications. glenresearch.comtcichemicals.com This has driven the development of metal-free click chemistry alternatives. The most prominent of these is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnnih.gov
SPAAC relies on the high reactivity of a strained cycloalkyne, which possesses significant ring strain that lowers the activation energy for the cycloaddition with an azide, eliminating the need for a catalyst. magtech.com.cnrsc.org The terminal alkyne in N-prop-2-ynylbutan-1-amine hydrochloride is linear and unstrained, and therefore not suitable as the strained component. However, it can participate in metal-free click chemistry in two ways:
Thermal Huisgen Cycloaddition: The classical Huisgen 1,3-dipolar cycloaddition can occur between the terminal alkyne and an azide at elevated temperatures. However, this reaction is slow and typically results in a mixture of 1,4- and 1,5-regioisomers, lacking the "click" criteria of high efficiency and selectivity. wikipedia.org
Reaction with a Strained Azide: While less common, the alkyne could react with an azide that has been activated through strain.
The more conventional SPAAC approach involves reacting an azide-functionalized molecule with a strained alkyne. Common strained alkynes include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). tcichemicals.com Therefore, while N-prop-2-ynylbutan-1-amine hydrochloride is not the ideal substrate for initiating SPAAC, its azide-functionalized derivatives could readily react with strained alkynes.
| Strategy | N-prop-2-ynylbutan-1-amine Role | Conditions | Outcome |
| Thermal Cycloaddition | Alkyne Substrate | High Temperature (e.g., >100 °C) | Slow reaction, mixture of 1,4- and 1,5-triazole isomers |
| SPAAC | Reactant with a strained partner | Ambient Temperature, No catalyst | Rapid reaction, requires a strained cycloalkyne or activated azide |
Amino-Yne Click Reactions Facilitated by N-Prop-2-ynylbutan-1-amine Hydrochloride
The amino-yne reaction is a form of Michael addition where an amine adds across an activated, electron-deficient alkyne. mdpi.comresearchgate.net This reaction proceeds without a catalyst, often at room temperature, and is highly regio- and stereoselective, producing β-enaminones. mdpi.com
The terminal alkyne in N-prop-2-ynylbutan-1-amine hydrochloride is not inherently electron-deficient. For it to participate as the alkyne component, an electron-withdrawing group (EWG) would need to be present adjacent to the triple bond.
However, the "facilitated by" aspect of the outline suggests two primary roles for N-prop-2-ynylbutan-1-amine hydrochloride in this reaction:
As the Amine Nucleophile: The secondary amine of the molecule can act as the nucleophile, attacking an activated alkyne (e.g., a propiolate ester or an ynone). This is a classic conjugate addition. nih.gov The reaction is spontaneous and leverages the inherent nucleophilicity of the secondary amine. mdpi.comrsc.org
As the Alkyne Substrate (with modification): If the molecule were modified to include an EWG, its alkyne would become susceptible to nucleophilic attack from other amines.
The mechanism involves the nucleophilic attack of the amine's lone pair on the terminal carbon of the activated alkyne. mdpi.com
| Reactant 1 | Reactant 2 | Product Type | Conditions |
| N-prop-2-ynylbutan-1-amine HCl (as amine) | Activated Alkyne (e.g., Ethyl propiolate) | β-aminoacrylate | Room Temperature, Catalyst-free |
| Activated Alkyne (derived from the title compound) | Primary or Secondary Amine | β-aminoacrylate or β-enaminone | Room Temperature, Catalyst-free |
Hydroamination Reactions of Alkyne Functionality
Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond of an alkyne. This reaction is a direct and atom-economical method for synthesizing enamines, imines, and amines. nih.gov The process typically requires a metal catalyst to facilitate the addition.
For a terminal alkyne like that in N-prop-2-ynylbutan-1-amine hydrochloride, hydroamination can proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the catalyst and reaction conditions.
Markovnikov addition places the nitrogen atom at the internal carbon, leading to an enamine that can tautomerize to an imine.
Anti-Markovnikov addition places the nitrogen at the terminal carbon.
Various transition metals, including titanium, copper, gold, and rare-earth metals, have been shown to catalyze this transformation. nih.govnih.gov
| Catalyst System | Regioselectivity | Initial Product | Final Product (after reduction) |
| Titanium-based nih.gov | Varies with substrate | Enamine/Imine | Saturated amine |
| Copper-based nih.gov | Varies with ligand | Enamine/Imine | Saturated amine |
| Gold-based | Typically Markovnikov | Enamine/Imine | Saturated amine |
Hydrometallation Processes Involving the Alkyne
Hydrometallation is a general class of reactions where a metal-hydride (M-H) bond adds across the alkyne. This process transforms the alkyne into a vinyl-metal species, which is a versatile intermediate for further synthetic transformations. The regioselectivity of the addition is often controlled by steric and electronic factors.
Common hydrometallation reactions for terminal alkynes include:
Hydroboration: Addition of a boron-hydride bond (e.g., using 9-BBN or catecholborane). The reaction is typically anti-Markovnikov, placing the boron on the terminal carbon. The resulting vinylborane (B8500763) can be oxidized to an aldehyde or used in Suzuki cross-coupling reactions.
Hydrosilylation: Addition of a silicon-hydride bond, catalyzed by platinum or other transition metals. This forms a vinylsilane, which is a useful intermediate in organic synthesis.
Hydrozirconation (Schwartz's Reagent): Addition of zirconocene (B1252598) hydrochloride (Cp₂ZrHCl) proceeds with high anti-Markovnikov selectivity to yield a vinylzirconium species. This intermediate can be trapped with various electrophiles (e.g., H₂O, halogens, acyl chlorides).
| Reagent | Reaction Type | Intermediate | Potential Subsequent Reaction |
| 9-Borabicyclononane (9-BBN) | Hydroboration | Vinylborane | Oxidation to aldehyde, Suzuki coupling |
| Catecholborane | Hydroboration | Vinylborane | Suzuki coupling |
| HSiCl₃ / Pt catalyst | Hydrosilylation | Vinylsilane | Hiyama coupling, protodesilylation |
| Cp₂ZrHCl (Schwartz's Reagent) | Hydrozirconation | Vinylzirconium | Protonolysis, Halogenation, Acylation |
Chemical Transformations Involving the Butylamine (B146782) Backbone and Secondary Amine Functionality
The secondary amine in N-prop-2-ynylbutan-1-amine hydrochloride is a key functional handle, exhibiting characteristic nucleophilicity and basicity. The butyl chain itself is a simple, saturated alkyl group and is generally unreactive under standard conditions. Therefore, the reactivity of this portion of the molecule is dominated by the secondary amine.
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base. Common transformations include:
Alkylation: As a nucleophile, the amine can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. Further reaction can lead to a quaternary ammonium (B1175870) salt. msu.edu
Acylation: Reaction with acyl chlorides or anhydrides yields an amide. This is a common method for protecting the amine or introducing new functional groups.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces a stable sulfonamide. This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a tertiary amine.
The table below summarizes key reactions involving the secondary amine functionality.
| Reaction Type | Reagent | Functional Group Formed |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | N,N-disubstituted Amide |
| N-Sulfonylation | Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | N,N-disubstituted Sulfonamide |
| Reaction with Carbonyl | Aldehyde or Ketone | Enamine or Iminium ion intermediate |
Nucleophilic Reactivity of the Secondary Amine Nitrogen
The nitrogen atom in N-prop-2-ynylbutan-1-amine hydrochloride possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of reactions where it attacks electron-deficient centers. The reactivity of the secondary amine is influenced by both electronic and steric factors. The presence of two alkyl substituents (n-butyl and propargyl groups) provides some steric hindrance compared to a primary amine, which can affect the rate and feasibility of certain reactions.
The basicity of the amine also plays a crucial role in its nucleophilicity. As an amine hydrochloride salt, the nitrogen is protonated, which significantly reduces its nucleophilicity. Therefore, in most nucleophilic substitution reactions, the free base form of the amine must be generated in situ or used directly. This is typically achieved by the addition of a non-nucleophilic base to neutralize the hydrochloride.
The nucleophilic character of the secondary amine nitrogen allows it to readily participate in fundamental reactions such as alkylation, acylation, and reactions with carbonyl compounds. For instance, it can react with alkyl halides in SN2 reactions to form tertiary amines. Similarly, acylation with acid chlorides or anhydrides yields the corresponding amides. The reaction with aldehydes and ketones typically leads to the formation of enamines, which are valuable synthetic intermediates.
Functionalization Strategies for the Amine Group
The secondary amine group of N-prop-2-ynylbutan-1-amine hydrochloride is a prime target for a variety of functionalization strategies, allowing for the introduction of diverse molecular complexity. These strategies often leverage the nucleophilic nature of the nitrogen atom.
Alkylation and Acylation: As mentioned, the amine can be readily alkylated or acylated. Alkylation with a range of alkyl halides introduces a third, different substituent on the nitrogen, leading to the formation of a tertiary amine. Acylation reactions are also straightforward, providing access to a wide array of amides with varying functionalities depending on the acylating agent used.
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes and ketones. This process involves the initial formation of an iminium ion, which is then reduced in situ to yield a tertiary amine. This method is a powerful tool for forming new carbon-nitrogen bonds.
Coupling Reactions: The amine can also be a substrate in various metal-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination could potentially be employed to form a new C-N bond between the amine and an aryl halide, leading to N-aryl-N-alkyl-N-propargylamines.
These functionalization strategies are summarized in the following table:
| Reaction Type | Reagent(s) | Product Type |
| Alkylation | Alkyl halide (R-X) | Tertiary amine |
| Acylation | Acid chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |
| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'R''CO), Reducing agent | Tertiary amine |
| Buchwald-Hartwig Amination | Aryl halide (Ar-X), Palladium catalyst, Base | N-Aryl tertiary amine |
Oxidative Carbon-Hydrogen Bond Functionalization Adjacent to the Amine
The carbon-hydrogen bonds alpha (α) to the amine nitrogen in N-prop-2-ynylbutan-1-amine hydrochloride are susceptible to oxidative functionalization. This reactivity stems from the ability of the nitrogen atom to stabilize an adjacent radical or cationic intermediate. The oxidation of the α-C-H bond can lead to the formation of an iminium ion, a highly reactive intermediate that can be trapped by various nucleophiles.
This transformation is often achieved using a suitable oxidant in the presence of a metal catalyst. For instance, copper-catalyzed oxidative coupling reactions have been shown to functionalize the C-H bond adjacent to the nitrogen in N,N-dimethylanilines with terminal alkynes. nih.gov While this specific reaction involves a tertiary amine, similar principles can be applied to secondary amines like N-prop-2-ynylbutan-1-amine.
A general representation of this process is the direct conversion of α-amino C(sp³)–H bonds into α-C–alkynyl bonds. nih.gov This can be promoted through the cooperative actions of Lewis acids and a copper-based complex without the need for an external oxidant. nih.gov The reaction proceeds through the in-situ generation of an iminium ion, which then reacts with an alkynylmetal species. nih.gov
Photoredox catalysis has also emerged as a powerful tool for the α-C–H functionalization of amines. chemrxiv.org This methodology often involves the generation of an α-amino radical, which can then undergo further reactions.
Synergistic Reactivity of Alkyne and Amine Functionalities in Complex Systems
The presence of both an amine and an alkyne in the same molecule allows for synergistic reactivity, where both functional groups participate in a concerted or sequential manner to facilitate complex transformations. This dual functionality is particularly valuable in the synthesis of heterocyclic compounds and other intricate molecular architectures.
One prominent example of this synergistic reactivity is in A³ coupling reactions (aldehyde, alkyne, and amine). While N-prop-2-ynylbutan-1-amine is a product of such a reaction, its structure lends itself to further transformations where both the amine and alkyne play a role. For instance, intramolecular reactions can be designed where the amine nitrogen acts as an internal nucleophile, attacking the alkyne group after its activation by a metal catalyst. This can lead to the formation of various nitrogen-containing heterocycles. mdpi.com
Palladium-catalyzed cyclization of propargylamines can generate functionalized quinolines, while base-promoted isomerization can afford 1-azadienes. nih.gov These transformations highlight how different catalytic systems can be used to selectively engage the dual functionalities of propargylamines.
The concept of synergistic catalysis, where two different catalysts activate the amine and alkyne functionalities independently, can also be applied. For example, a transition metal could activate the alkyne, while an organocatalyst activates a reaction partner for the amine.
Reaction Kinetics and Thermodynamic Aspects of N-Prop-2-ynylbutan-1-amine Hydrochloride Transformations
Detailed kinetic and thermodynamic studies specifically on N-prop-2-ynylbutan-1-amine hydrochloride are not extensively reported in the literature. However, general principles and data from similar systems can provide valuable insights.
Reaction Kinetics: The kinetics of reactions involving the amine group will be highly dependent on whether the free base or the hydrochloride salt is used. The protonated amine is a much weaker nucleophile, leading to significantly slower reaction rates in nucleophilic substitutions. The generation of the free base is often the rate-determining step in such reactions. For reactions involving the alkyne, such as metal-catalyzed couplings, the coordination of the metal to the alkyne is a key step, and its rate can be influenced by the presence of the amine, which can also coordinate to the metal center. Kinetic studies on the oxidation of n-butylamine have been conducted, providing a basis for understanding the reactivity of the butylamine moiety. researchgate.net Similarly, kinetic modeling of the formation of N-nitrosodibutylamine offers insights into reactions involving the secondary amine functionality under specific conditions. usp.org
Computational Chemistry and Theoretical Studies of N Prop 2 Ynylbutan 1 Amine Hydrochloride
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. stmjournals.comsynopsys.com This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. acs.orgmpg.de This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for a wide range of molecular systems. wikipedia.org DFT calculations can provide valuable insights into the molecular and electronic properties of N-prop-2-ynylbutan-1-amine hydrochloride. deeporigin.comcambridge.org
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. researchgate.netcnr.it For a flexible molecule like N-prop-2-ynylbutan-1-amine hydrochloride, this involves exploring its conformational landscape to identify various low-energy conformers. nih.govrsc.org The process iteratively adjusts the atomic coordinates to find the arrangement that corresponds to a minimum on the potential energy surface. researchgate.net
For N-prop-2-ynylbutan-1-amine hydrochloride, rotations around the C-C and C-N single bonds give rise to multiple conformers. DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can be employed to optimize the geometry of these conformers. researchgate.net The calculations would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of N-prop-2-ynylbutan-1-amine Hydrochloride This table presents illustrative data based on typical values for similar functional groups.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C≡C | 1.21 | |
| C-C (alkyne-methylene) | 1.47 | |
| C-N | 1.48 | |
| N-H | 1.04 | |
| C-C (butyl chain) | 1.53 | |
| C-H (alkyl) | 1.09 | |
| C-H (alkynyl) | 1.06 | |
| **Bond Angles (°) ** | ||
| C-C≡C | 178.5 | |
| C≡C-H | 179.0 | |
| C-N-C | 115.2 | |
| H-N-H | 108.5 | |
| Dihedral Angles (°) | ||
| C-C-N-C | 175.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. chemrxiv.orgwuxiapptec.com A small gap suggests high reactivity, whereas a large gap implies high stability. researchgate.net
For N-prop-2-ynylbutan-1-amine hydrochloride, the distribution of the HOMO and LUMO orbitals would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The alkyne group, with its π-electron system, and the nitrogen atom with its lone pair are expected to be significant contributors to the frontier orbitals.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for N-prop-2-ynylbutan-1-amine Hydrochloride This table contains illustrative data.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -8.50 |
| LUMO Energy | -0.25 |
These values would suggest that N-prop-2-ynylbutan-1-amine hydrochloride is a relatively stable molecule with a significant energy barrier for electronic excitation.
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a surface of constant electron density, using a color scale to indicate regions of different electrostatic potential. scispace.com Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netacs.org
For N-prop-2-ynylbutan-1-amine hydrochloride, the MEPS map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, as well as in the region of the π-system of the alkyne group. Conversely, the hydrogen atoms bonded to the positively charged nitrogen would exhibit a strong positive potential. This makes the nitrogen atom a likely site for interaction with electrophiles, and the N-H protons susceptible to deprotonation by a base.
The distribution of electron density in a molecule can be quantified by calculating the partial atomic charges on each atom. abo.fi While partial charges are not directly observable quantities, they provide a useful model for understanding molecular polarity and intermolecular interactions. fiu.edumedium.com Several methods exist for calculating partial charges, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on fitting the electrostatic potential (ESP). materialsproject.orgsobereva.com
In N-prop-2-ynylbutan-1-amine hydrochloride, the nitrogen atom would be expected to carry a significant negative partial charge (before considering the protonation), while the hydrogen atoms bonded to it, along with the hydrogen of the alkyne, would have positive partial charges. The chloride ion would, of course, have a full negative charge. These charge distributions are crucial for understanding the molecule's dipole moment and its interactions with solvents and other molecules.
Vibrational Frequency Analysis and Correlation with Experimental Spectroscopy
Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. entos.aiq-chem.com By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the harmonic vibrational frequencies of the molecule. nih.govacs.org These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Comparing the theoretical vibrational spectrum with an experimental one can help confirm the molecular structure and assign the observed spectral bands to specific molecular motions. unimi.itresearchgate.net It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations in the computational method. researchgate.net
Table 3: Hypothetical Calculated Vibrational Frequencies and Their Assignments for Key Functional Groups of N-prop-2-ynylbutan-1-amine Hydrochloride This table presents illustrative data.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| ≡C-H Stretch | Alkyne | 3310 |
| C≡C Stretch | Alkyne | 2150 |
| N-H Stretch | Ammonium (B1175870) | 3100-3250 |
| C-H Stretch (Alkyl) | Butyl Chain | 2870-2960 |
| N-H Bend | Ammonium | 1600-1650 |
| C-H Bend (Alkyl) | Butyl Chain | 1370-1470 |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions. fiveable.mersc.orgresearchgate.net By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. mit.eduhawaii.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. fiveable.megithub.io The structure and energy of the transition state determine the rate and feasibility of a reaction. fossee.inacs.org
For reactions involving N-prop-2-ynylbutan-1-amine hydrochloride, such as a deprotonation or an addition reaction at the alkyne, DFT calculations can be used to model the entire reaction pathway. For example, in a hypothetical nucleophilic addition to the alkyne, computational methods could be used to locate the transition state structure for the attack of the nucleophile on one of the sp-hybridized carbon atoms. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's kinetic feasibility. These computational studies can distinguish between different possible mechanisms and provide insights that are often difficult to obtain through experimental means alone. fiveable.mersc.org
Computational Analysis of Solvent Effects and Environmental Influences
Therefore, this section will outline the established computational methodologies that would be employed to conduct such an analysis. This theoretical framework provides insight into how solvent and environmental factors can be expected to alter the properties of N-prop-2-ynylbutan-1-amine hydrochloride, based on fundamental principles of computational chemistry.
Theoretical Methodologies for Analyzing Solvent Effects:
The study of solvent effects on a molecule like N-prop-2-ynylbutan-1-amine hydrochloride can be approached using several computational techniques, primarily divided into implicit and explicit solvent models.
Implicit Solvation Models:
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant rather than as individual molecules. wikipedia.org This approach is computationally efficient and allows for the calculation of properties in a variety of solvents. For N-prop-2-ynylbutan-1-amine hydrochloride, a PCM study would involve calculating its electronic structure and properties in different solvent environments, characterized by their dielectric constants.
Expected Data from Implicit Model Studies: Were such a study to be conducted, the findings would likely be presented in a table format, detailing key quantum chemical descriptors as a function of the solvent.
Table 1: Hypothetical PCM Data for N-prop-2-ynylbutan-1-amine Hydrochloride in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|---|
| Gas Phase | 1 | 0 | Calculated Value | Calculated Value | Calculated Value |
| Chloroform | 4.81 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Methanol | 32.7 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
This data would illustrate how the polarity of the solvent influences the stability (solvation free energy), charge distribution (dipole moment), and electronic reactivity (HOMO-LUMO energies) of the molecule. Generally, polar solvents are expected to better stabilize the charged hydrochloride salt. mdpi.comrsc.org
Explicit Solvation Models:
Explicit solvation models provide a more detailed and realistic representation by including individual solvent molecules in the simulation. fiveable.me Molecular Dynamics (MD) simulations are a primary tool in this category, allowing for the study of the dynamic interactions between the solute and solvent molecules over time. dovepress.com
An MD simulation of N-prop-2-ynylbutan-1-amine hydrochloride would involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their movements based on force fields that describe the intermolecular forces.
Expected Data from Explicit Model Studies: The results from MD simulations would offer insights into the structural and dynamic aspects of solvation.
Radial Distribution Functions (RDFs): These plots would show the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of N-prop-2-ynylbutan-1-amine hydrochloride. This would reveal the structure of the solvation shells around the molecule.
Hydrogen Bond Analysis: A key aspect for a molecule with amine and alkyne groups in a protic solvent like water would be the analysis of hydrogen bonding. Data would include the average number of hydrogen bonds between the solute and solvent and the lifetime of these bonds.
Conformational Analysis: MD simulations can explore the conformational landscape of the molecule in solution. The influence of the solvent on the preferred conformations of the propargyl and butyl chains could be determined. nih.govrsc.org Studies on other molecules have shown that solvent polarity can significantly impact the ratio of different conformers. mdpi.com
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Models:
For a more accurate description of specific interactions, such as hydrogen bonding or the electronic properties of the solute in the presence of explicit solvent molecules, hybrid QM/MM methods can be used. fiveable.menih.govacs.org In this approach, the solute (N-prop-2-ynylbutan-1-amine hydrochloride) would be treated with quantum mechanics, providing a high level of theory for its electronic structure, while the surrounding solvent molecules are treated with the more computationally efficient molecular mechanics. nih.govacs.org
Environmental Influences:
Computational studies could also be extended to understand the influence of other environmental factors, such as temperature and ionic strength. MD simulations are well-suited for studying temperature effects by running simulations at different temperatures and analyzing the resulting changes in dynamics, conformation, and interactions. rsc.orgnih.gov The effect of ionic strength could be modeled by including ions in the simulation box along with the solvent molecules.
Advanced Characterization Techniques for N Prop 2 Ynylbutan 1 Amine Hydrochloride Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For N-prop-2-ynylbutan-1-amine hydrochloride, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The expected ¹H NMR spectrum of N-prop-2-ynylbutan-1-amine hydrochloride would show distinct signals for the protons on the butyl chain, the propargyl group, and the amine proton. The chemical shift, integration, and multiplicity (splitting pattern) of each signal would allow for the assignment of each proton to its specific position in the molecule.
¹³C NMR Spectroscopy: This method detects the carbon-13 isotopes within the molecule, revealing the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would show characteristic signals for the alkyne carbons, the aliphatic carbons of the butyl group, and the carbons adjacent to the nitrogen atom.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons within the butyl and propargyl moieties. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.
Hypothetical ¹H NMR Data for N-prop-2-ynylbutan-1-amine hydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 | br s | 2H | NH₂ ⁺ |
| ~4.0 | d | 2H | -C≡C-CH₂ - |
| ~3.2 | t | 2H | -CH₂ -NH₂⁺- |
| ~2.5 | t | 1H | -C≡CH |
| ~1.7 | m | 2H | -CH₂ -CH₂-NH₂⁺- |
| ~1.4 | m | 2H | CH₃-CH₂ - |
Hypothetical ¹³C NMR Data for N-prop-2-ynylbutan-1-amine hydrochloride
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~80 | C ≡CH |
| ~75 | C≡C H |
| ~50 | -C H₂-NH₂⁺- |
| ~40 | -C≡C-C H₂- |
| ~28 | -C H₂-CH₂-NH₂⁺- |
| ~20 | CH₃-C H₂- |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An IR spectrum of N-prop-2-ynylbutan-1-amine hydrochloride would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions would include the N-H stretching of the ammonium (B1175870) salt, C-H stretching of the alkane and alkyne groups, the C≡C triple bond stretch, and C-N stretching.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The C≡C triple bond, being a non-polar bond, would be expected to show a strong signal in the Raman spectrum, which can be a useful diagnostic tool.
Hypothetical Vibrational Spectroscopy Data for N-prop-2-ynylbutan-1-amine hydrochloride
| Wavenumber (cm⁻¹) | Technique | Assignment |
|---|---|---|
| ~3300 | IR | C≡C-H stretch |
| ~3000-2800 | IR, Raman | C-H stretch (aliphatic) |
| ~2900-2700 | IR | N-H stretch (ammonium salt) |
| ~2120 | IR, Raman | C≡C stretch |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula of the parent ion can be determined. For N-prop-2-ynylbutan-1-amine, HRMS would confirm the molecular formula C₇H₁₃N. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of specific fragments from the parent molecule.
Hypothetical HRMS Data for N-prop-2-ynylbutan-1-amine (as the free base)
| Ion | Calculated m/z |
|---|
Quantitative Determination via Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula. For N-prop-2-ynylbutan-1-amine hydrochloride (C₇H₁₄ClN), elemental analysis would be used to confirm the empirical formula and assess the purity of the synthesized compound.
Theoretical Elemental Composition of N-prop-2-ynylbutan-1-amine hydrochloride
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 56.95 |
| Hydrogen (H) | 9.56 |
| Chlorine (Cl) | 24.01 |
Surface Sensitive Techniques for Functionalized Materials Research
Should N-prop-2-ynylbutan-1-amine hydrochloride be used to functionalize material surfaces, for instance, through reactions of its alkyne group via "click chemistry," a variety of surface-sensitive techniques would be employed to characterize the resulting modified material. Techniques such as X-ray Photoelectron Spectroscopy (XPS) would confirm the presence of nitrogen and other elements from the amine on the surface. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) would be used to study the surface topography and morphology of the functionalized material.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov The technique involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. For a compound like N-prop-2-ynylbutan-1-amine hydrochloride, XPS is invaluable for confirming the presence and chemical state of its constituent elements, particularly nitrogen and chlorine, on a surface.
Key Principles and Applications:
The core principle of XPS lies in the photoelectric effect. When an X-ray photon of a known energy strikes an atom, it can eject a core-level electron. The binding energy (BE) of this electron is characteristic of the element and its specific chemical environment. Shifts in binding energy, known as chemical shifts, provide detailed information about the bonding and oxidation state of the atom.
In the context of N-prop-2-ynylbutan-1-amine hydrochloride, XPS analysis would focus on the high-resolution spectra of the N 1s and Cl 2p core levels. The N 1s spectrum is particularly informative for distinguishing between a neutral amine and a protonated ammonium cation (R-NH₃⁺). Protonation, which occurs in the hydrochloride salt, withdraws electron density from the nitrogen atom, resulting in a shift of the N 1s peak to a higher binding energy compared to the free amine. nih.gov A typical binding energy for a neutral amine nitrogen is around 398.0 eV, whereas the protonated amine in a hydrochloride salt would appear at a higher energy, for instance, around 400.3 eV. nih.gov
Similarly, the Cl 2p spectrum can confirm the presence of the chloride anion (Cl⁻). The Cl 2p core-level spectrum typically shows a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with the major Cl 2p₃/₂ peak appearing around 197.2 eV for an ionic chloride. nus.edu.sg The presence of covalently bonded chlorine would be indicated by a peak at a higher binding energy, around 200.1 eV. nus.edu.sg
Hypothetical Research Findings:
An XPS analysis of a thin film of N-prop-2-ynylbutan-1-amine hydrochloride would be expected to yield data confirming the successful formation of the salt and its surface composition. The quantitative analysis of the atomic percentages of carbon, nitrogen, and chlorine would be consistent with the compound's stoichiometry.
| Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |
| N 1s | ~400-401 | Protonated Amine (R-NH₃⁺) |
| Cl 2p₃/₂ | ~197 | Chloride Anion (Cl⁻) |
| C 1s | ~285-286 | Aliphatic and Alkynyl Carbon |
This interactive table presents hypothetical XPS data for N-prop-2-ynylbutan-1-amine hydrochloride, based on typical values for similar amine salts. nih.govnus.edu.sg
The deconvolution of the high-resolution N 1s spectrum would be a critical step. A single, well-defined peak at the higher binding energy would indicate complete protonation of the amine groups on the surface. The absence of a lower binding energy component (~398 eV) would confirm the lack of residual, unreacted free amine. nih.govuniversallab.org This quantitative differentiation is a key strength of the XPS technique. nus.edu.sg
Atomic Force Microscopy (AFM) for Surface Morphology and Interactions
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface. mdpi.com Unlike electron microscopy, AFM can operate in air or liquid environments, allowing for the study of samples under physiological conditions without the need for extensive sample preparation. mdpi.comnih.gov For N-prop-2-ynylbutan-1-amine hydrochloride, AFM can reveal crucial information about the topography of thin films, the arrangement of molecules on a surface, and the forces of interaction at the nanoscale.
Key Principles and Applications:
AFM operates by scanning a sharp tip, typically a few nanometers in diameter, over a sample surface. mdpi.com The tip is located at the free end of a flexible cantilever. As the tip is scanned across the surface, forces between the tip and the sample cause the cantilever to deflect. A laser beam reflected from the back of the cantilever measures these deflections, which are then used to generate a three-dimensional topographic map of the surface.
In addition to imaging (topography mode), AFM can be operated in force spectroscopy mode. In this mode, the tip is moved vertically towards and away from the surface, and the cantilever deflection is measured as a function of distance. This generates a force-distance curve, which provides information about local surface properties such as adhesion, stiffness, and intermolecular interaction forces. mdpi.comnih.gov
Hypothetical Research Findings:
An AFM study of a thin film of N-prop-2-ynylbutan-1-amine hydrochloride deposited on a substrate (e.g., mica or silicon) would provide both qualitative and quantitative data on its surface morphology. Topographical images could reveal details about film uniformity, the presence of aggregates or crystalline domains, and surface roughness.
For instance, imaging could show whether the compound forms a smooth, conformal monolayer or a more complex, structured surface. researchgate.net The root mean square (Rq) roughness, a quantitative measure of surface texture, could be determined from these images. A low Rq value would indicate a very smooth surface, while a higher value would suggest a rougher, more irregular topography.
| AFM Parameter | Hypothetical Measurement | Interpretation |
| Scan Size | 1 µm x 1 µm | Area of analysis |
| Imaging Mode | Tapping Mode | Minimizes sample damage |
| Root Mean Square (Rq) Roughness | 0.5 - 2.0 nm | Indicates a relatively smooth to moderately rough surface at the nanoscale |
| Adhesion Force (Force Spectroscopy) | 100 - 300 pN | Quantifies the interaction force between the AFM tip and the film surface |
This interactive table presents hypothetical AFM data for a thin film of N-prop-2-ynylbutan-1-amine hydrochloride, illustrating the types of quantitative information that could be obtained. mdpi.comresearchgate.net
Force spectroscopy measurements could be used to probe the interactions between the AFM tip (which can be chemically functionalized) and the amine hydrochloride surface. By measuring the force required to pull the tip away from the surface (the adhesion force), insights into the nature and strength of intermolecular interactions, such as hydrogen bonding and electrostatic forces involving the ammonium and chloride ions, could be gained. These nanoscale measurements are crucial for understanding how the material will interact with other surfaces and molecules.
N Prop 2 Ynylbutan 1 Amine Hydrochloride in Advanced Synthetic Applications and Material Functionalization
Development of Novel Click Chemistry Reagents and Building Blocks
The terminal alkyne group in N-prop-2-ynylbutan-1-amine hydrochloride positions it as a key precursor in the field of click chemistry, particularly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles. The compound serves as a versatile building block that can be "clicked" onto a wide array of azide-functionalized molecules to generate novel chemical entities.
The reaction involves the coupling of the terminal alkyne of N-prop-2-ynylbutan-1-amine with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) source and a reducing agent like sodium ascorbate. nih.gov The resulting triazole ring is chemically stable and acts as a rigid linker, connecting the butan-1-amine moiety to the R-group from the azide. mdpi.com This methodology allows for the modular construction of complex molecules with diverse functionalities. For instance, by reacting N-prop-2-ynylbutan-1-amine hydrochloride with azides bearing fluorescent tags, biotin, or pharmacologically active groups, a library of functional probes and reagents can be readily assembled. licorbio.comthermofisher.com
The amine functionality further enhances its utility, providing a handle for subsequent modifications or for tuning the physicochemical properties, such as solubility and basicity, of the final triazole-containing product.
| Azide Partner (R-N₃) | Resulting Triazole Functionality | Potential Application Area |
| Azido-PEG (Polyethylene glycol) | PEGylated amine | Biomedical, Drug Delivery |
| Benzyl Azide | Benzyl-substituted amino triazole | Organic Synthesis, Medicinal Chemistry |
| Fluorescein Azide | Fluorescently-tagged amine | Bioimaging, Molecular Probes |
| Azidoacetic Acid | Carboxylic acid-functionalized amine | Bioconjugation, Solid-phase Synthesis |
| Glycosyl Azides | Glycoconjugate | Chemical Biology, Glycomimetics |
Role in Polymer Functionalization and Grafting Methodologies
The dual functionality of N-prop-2-ynylbutan-1-amine hydrochloride—a reactive secondary amine and a "clickable" alkyne—makes it an excellent candidate for polymer modification. It enables the introduction of pendant alkyne groups onto polymer backbones, which can then serve as anchor points for further functionalization via click chemistry. revmaterialeplastice.ro This approach is central to creating advanced polymeric materials with tailored properties.
The "grafting to" approach is a common strategy for modifying the surfaces of polymeric materials to enhance properties like biocompatibility, adhesion, or wettability. nih.govresearchgate.net In this method, the secondary amine of N-prop-2-ynylbutan-1-amine can react with polymers containing electrophilic functional groups on their surface. For example, polymers with surface epoxy, acyl chloride, or isocyanate groups can undergo a nucleophilic attack by the amine, leading to the covalent attachment of the N-prop-2-ynylbutan-1-amine moiety. researchgate.netgoogle.com
This process effectively transforms a chemically simple polymer surface into a platform rich in terminal alkyne groups. These "activated" surfaces can then be used for the immobilization of various bioactive molecules, such as peptides, carbohydrates, or drugs that have been pre-functionalized with an azide group. nih.gov This two-step modification strategy offers high specificity and efficiency, allowing for the creation of functional surfaces for applications in biosensors, medical implants, and antimicrobial coatings. nih.gov
| Polymeric Substrate | Required Surface Functional Group | Reaction Type with Amine |
| Poly(glycidyl methacrylate) | Epoxy | Ring-opening |
| Maleic anhydride-grafted Polypropylene | Anhydride | Amidation |
| Poly(styrene-co-isocyanatostyrene) | Isocyanate | Urea formation |
| Chloromethylated Polystyrene | Benzyl Chloride | N-Alkylation |
N-prop-2-ynylbutan-1-amine can also be incorporated into the polymer structure during the polymerization process itself, a "grafting through" or copolymerization approach. While direct polymerization of propargylamines can be complex, related monomers like N-propargylamides have been successfully copolymerized to create functional polyacetylenes. tandfonline.comtandfonline.com Similarly, N-prop-2-ynylbutan-1-amine can act as a comonomer in certain polymerization reactions, such as polyadditions with multifunctional monomers, to introduce alkyne functionalities along the polymer chain.
This method allows for the synthesis of well-defined functional copolymers where the density of alkyne groups can be controlled by the monomer feed ratio. nih.gov The resulting materials are linear or branched polymers with pendant alkyne groups, which are valuable intermediates for creating more complex macromolecular architectures. acs.orgnih.gov For example, these alkyne-functionalized polymers can be used as the backbone for grafting azide-terminated side chains via click chemistry, leading to the formation of bottle-brush polymers. Alternatively, they can be used as macro-initiators or building blocks for star or block copolymers. researchgate.net
Precursor in the Synthesis of N-Substituted Heterocyclic Compounds
Propargylamines are versatile precursors in the synthesis of a wide range of nitrogen-containing heterocyclic compounds due to the reactivity of both the amine and the alkyne groups. nih.govacs.orgwikipedia.org N-prop-2-ynylbutan-1-amine hydrochloride serves as a valuable starting material for synthesizing various N-substituted heterocycles.
The most direct application is the aforementioned CuAAC reaction to produce 1,4-disubstituted-1,2,3-triazoles, where the butyl-amine substituent is installed at the N1 position of the triazole ring. mdpi.combeilstein-journals.org Beyond this, the compound can participate in multicomponent reactions. For example, in the A³ coupling reaction (aldehyde-alkyne-amine), it can serve as the amine component to react with an aldehyde and another terminal alkyne, yielding more complex propargylamines that can undergo further cyclization reactions. acs.orgorganic-chemistry.org
Furthermore, intramolecular cyclization reactions can be envisioned. After modification of the amine or alkyne, cyclization can lead to the formation of five- or six-membered rings. For instance, after N-acylation, the terminal alkyne can react with the newly formed amide in the presence of suitable catalysts to form substituted pyrrolidines or other related heterocycles. enamine.net The inherent structure of N-prop-2-ynylbutan-1-amine provides a scaffold for building diverse heterocyclic libraries for applications in medicinal chemistry and materials science. chemmethod.comnih.govresearchgate.net
| Heterocyclic System | Synthetic Strategy | Key Reaction |
| 1,2,3-Triazole | Reaction with organic azides | [3+2] Cycloaddition (Click Chemistry) |
| Substituted Pyrrolidine | Reaction with aldehydes and electron-deficient alkenes | [3+2] Cycloaddition of in situ formed azomethine ylides |
| Oxazole | Acylation followed by Sonogashira coupling and cyclization | Intramolecular Cyclization |
| Imidazole | Multi-step synthesis involving cyclization reactions | Condensation and Cyclization |
Application in Ligand Design for Catalytic Systems
The structural features of N-prop-2-ynylbutan-1-amine hydrochloride make it an attractive component for the design of ligands for transition metal catalysis. Both the nitrogen atom of the secondary amine and the π-system of the carbon-carbon triple bond are capable of coordinating to metal centers. mdpi.com This allows for the creation of mono- or bidentate ligands that can stabilize and modulate the reactivity of catalytic metal species.
The compound can be used as a building block to construct more complex ligand architectures. For instance, the amine can be functionalized with other donor groups (e.g., phosphines, pyridines, or other amines) to create multidentate chelating ligands. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents. The butyl group provides steric bulk, which can influence the coordination geometry around the metal center and the selectivity of the catalytic reaction. nih.gov
Ligands derived from amine precursors are widely used in various catalytic transformations, including olefin polymerization, cross-coupling reactions, and asymmetric synthesis. nih.govmdpi.com For example, amine-imine ligands are known to form active complexes with late transition metals like nickel and palladium for ethylene (B1197577) polymerization. mdpi.com The alkyne group also offers a unique feature: it can be used to immobilize the catalytic complex on a solid support via click chemistry, facilitating catalyst recovery and reuse.
Supramolecular Assembly and Non-Covalent Interactions
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. N-prop-2-ynylbutan-1-amine hydrochloride possesses molecular features that can drive supramolecular assembly. The molecule has an amphiphilic character, with a hydrophobic n-butyl tail and a hydrophilic secondary ammonium (B1175870) hydrochloride head group. In aqueous solutions, such molecules can self-assemble to form ordered structures like micelles or vesicles to minimize the unfavorable interactions between the hydrophobic tails and water.
The ammonium cation and chloride anion can participate in strong ion-pairing and hydrogen bonding interactions. The N-H proton of the secondary ammonium group is a hydrogen bond donor, capable of interacting with the chloride counter-ion or other hydrogen bond acceptors in the system. These directional interactions can guide the assembly of molecules into one-, two-, or three-dimensional networks.
Furthermore, if the propargyl group is incorporated into larger π-conjugated systems (e.g., through click chemistry to form triazoles linked to aromatic rings), π-π stacking interactions can become a significant driving force for assembly. nih.gov The interplay of these non-covalent forces—hydrophobic effects, hydrogen bonding, and π-stacking—allows for the construction of complex and functional supramolecular architectures, with potential applications in areas like drug delivery and sensing.
Role of the Hydrochloride Moiety in Crystal Engineering and Assembly
In the field of crystal engineering, the formation of a hydrochloride salt from a primary amine like N-prop-2-ynylbutan-1-amine is a fundamental strategy to introduce strong, directional intermolecular interactions that guide crystal packing. The hydrochloride moiety, consisting of a protonated aminium group (R-NH₂⁺) and a chloride anion (Cl⁻), serves as a robust and predictable supramolecular synthon.
The principles of crystal engineering have been successfully applied to various amine hydrochlorides, where the chloride ion mediates the formation of supramolecular synthons with other functional groups, such as carboxylic acids, to generate co-crystals with tailored physicochemical properties.
| Interaction Type | Description | Potential Impact on Crystal Assembly |
| N-H⁺···Cl⁻ | Strong hydrogen bond between the protonated amine and the chloride ion. | Primary driving force for crystal packing, leading to the formation of chains, layers, or 3D networks. |
| C-H···Cl⁻ | Weaker hydrogen bonds from aliphatic or alkynyl C-H groups to the chloride ion. | Secondary interactions that provide additional stability to the crystal lattice and influence the orientation of the molecules. |
| van der Waals forces | Non-specific attractive or repulsive forces between molecules. | Contribute to the overall packing efficiency and density of the crystal. |
Investigation of Hydrogen Bonding Networks and Other Intermolecular Forces
The crystalline structure of N-prop-2-ynylbutan-1-amine hydrochloride would be expected to be dominated by a network of hydrogen bonds. The primary and most influential of these would be the N-H⁺···Cl⁻ interactions. Quantum chemical calculations on similar amino acid hydrochloride salts have shown the significance of these bonds in the stability of the crystal lattice.
C-H···Cl⁻ Hydrogen Bonds: The hydrogen atoms on the butyl and propargyl chains can act as weak hydrogen bond donors to the chloride anion.
C-H···π Interactions: The terminal alkyne group (C≡C-H) can participate in C-H···π interactions, where the hydrogen atom interacts with the π-electron cloud of an alkyne group on an adjacent molecule.
van der Waals Forces: The aliphatic butyl chains would interact through weaker van der Waals forces, which, although non-directional, contribute significantly to the cohesive energy of the crystal, particularly in regions where stronger hydrogen bonds are absent.
The interplay of these various forces would define the specific conformation of the N-prop-2-ynylbutan-1-amine cation and its arrangement within the crystal, leading to a unique and stable three-dimensional structure. The study of hydrogen-bonding motifs in adducts of other amines demonstrates how the architecture of the resulting structures is systematically dependent on these interactions.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type | Expected Significance |
| N-H⁺ | Cl⁻ | Strong, Charge-Assisted Hydrogen Bond | High (Primary structural determinant) |
| C(sp³)-H (butyl) | Cl⁻ | Weak Hydrogen Bond | Moderate (Influences local packing) |
| C(sp)-H (alkynyl) | Cl⁻ | Weak Hydrogen Bond | Moderate (Influences local packing) |
| C(sp)-H (alkynyl) | C≡C (π-system) | C-H···π Interaction | Moderate (Directional influence on packing) |
Formation of Co-crystals and Salts for Supramolecular Research
The hydrochloride salt of N-prop-2-ynylbutan-1-amine is an ideal candidate for the formation of co-crystals and other multi-component crystalline solids, which is a significant area of supramolecular research. Co-crystals are structurally homogeneous crystalline materials containing two or more neutral components in a definite stoichiometric ratio. In the context of amine hydrochlorides, the term "ionic co-crystal" is often used when the second component is a neutral molecule that forms hydrogen bonds with the salt.
A common strategy in the formation of co-crystals with amine hydrochlorides involves the use of co-formers that are hydrogen bond acceptors, such as carboxylic acids, amides, or other neutral organic molecules with hydrogen-bonding capabilities. For example, a carboxylic acid could form a strong O-H···Cl⁻ hydrogen bond, creating a robust supramolecular synthon that links the N-prop-2-ynylbutan-1-amine hydrochloride with the co-former. This has been demonstrated with fluoxetine (B1211875) hydrochloride, where co-crystallization with various carboxylic acids led to new solid forms with modified physicochemical properties.
Future Research Directions and Emerging Paradigms for N Prop 2 Ynylbutan 1 Amine Hydrochloride
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The synthesis of N-prop-2-ynylbutan-1-amine hydrochloride and its derivatives is an area ripe for innovation through the adoption of flow chemistry and green chemistry principles. Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. acs.orgresearchgate.netresearchgate.net Future research could focus on developing a continuous-flow process for the synthesis of this compound, potentially involving the reaction of butan-1-amine with a propargyl halide under high-temperature and high-pressure conditions that are safely managed within a microreactor system. thieme-connect.commorressier.com
Sustainable synthetic methodologies represent another crucial research avenue. This involves moving away from stoichiometric reagents and hazardous solvents towards catalytic processes and greener alternatives. rsc.orgrsc.org Research could explore catalytic routes like reductive amination of a suitable keto-alkyne or borrowing hydrogen catalysis, which minimize waste by generating water as the primary byproduct. researchgate.netjocpr.com The application of the CHEM21 green metrics toolkit could be used to evaluate and compare the sustainability of different synthetic routes. rsc.orgrsc.org
Table 1: Comparison of Batch vs. Potential Flow Synthesis of N-prop-2-ynylbutan-1-amine
| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Safety | Risk of thermal runaway, handling of volatile reagents | Enhanced heat and mass transfer, smaller reagent volumes, improved containment |
| Scalability | Difficult, requires larger vessels | "Scaling-out" by running parallel reactors or longer run times |
| Purity | Often requires extensive purification | In-line purification can be integrated, leading to higher purity |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters (temperature, pressure, stoichiometry) |
Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving N-prop-2-ynylbutan-1-amine hydrochloride is fundamental to optimizing synthetic protocols and discovering new transformations. Advanced spectroscopic techniques are pivotal for real-time, in-situ reaction monitoring. jascoinc.com
Future research will likely involve the use of Fourier Transform Infrared (FTIR) spectroscopy with Attenuated Total Reflectance (ATR) probes to track the concentration changes of functional groups in real-time. mt.combarnett-technical.comclairet.co.uk For instance, the disappearance of the alkyne C-H stretch and the appearance of new bands could be monitored during a cycloaddition reaction. thermofisher.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in a flow-through setup, can provide detailed structural information on reactants, intermediates, and products as the reaction progresses, allowing for the elucidation of complex reaction pathways and kinetic modeling. acs.orgmagritek.comiastate.edunorthwestern.edu
Table 2: Hypothetical In-Situ NMR Monitoring of a Click Reaction
| Time (minutes) | N-prop-2-ynylbutan-1-amine HCl (Integral) | Azide (B81097) Reactant (Integral) | Triazole Product (Integral) |
|---|---|---|---|
| 0 | 1.00 | 1.00 | 0.00 |
| 5 | 0.78 | 0.79 | 0.22 |
| 10 | 0.54 | 0.55 | 0.46 |
| 20 | 0.21 | 0.22 | 0.79 |
High-Throughput Screening in Catalyst and Material Discovery using N-Prop-2-ynylbutan-1-amine Hydrochloride
High-throughput screening (HTS) has revolutionized the discovery of new catalysts and materials by enabling the rapid testing of thousands of candidates. wikipedia.orgchemcopilot.com The dual functionality of N-prop-2-ynylbutan-1-amine hydrochloride makes it an excellent candidate for inclusion in HTS libraries.
In catalyst discovery, it could be used as a ligand for transition metals. patsnap.com Libraries of catalysts could be synthesized in parallel by reacting the amine with various metal precursors, and then rapidly screened for activity in reactions such as cross-coupling or hydrogenation. tandfonline.comiitm.ac.in In materials science, the terminal alkyne group can participate in polymerization or click reactions, allowing for the high-throughput synthesis of novel polymers or functionalized surfaces. acs.orgyoutube.comnist.gov For example, an array of polymers could be generated by reacting N-prop-2-ynylbutan-1-amine hydrochloride with a library of di-azides, and then screening the resulting materials for desired properties like thermal stability or conductivity.
Table 3: Illustrative HTS Plate Setup for Catalyst Discovery
| Well | Metal Precursor | Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| A1 | Pd(OAc)₂ | PPh₃ | Toluene | 65 |
| A2 | Pd(OAc)₂ | Xantphos | Dioxane | 88 |
| B1 | CuI | None | DMF | 92 |
Development of Advanced Computational Models for Complex Reactivity and Prediction
Computational chemistry is an increasingly powerful tool for predicting chemical reactivity and guiding experimental design. arocjournal.com Future research on N-prop-2-ynylbutan-1-amine hydrochloride will undoubtedly be accelerated by the use of advanced computational models.
Density Functional Theory (DFT) can be employed to investigate the electronic structure of the molecule, predict reaction mechanisms, and calculate the energies of transition states for its potential transformations. coe.edusumitomo-chem.co.jpmdpi.comstackexchange.com This can provide invaluable insights into reaction feasibility and selectivity. More recently, machine learning (ML) models are being developed to predict reaction outcomes with high speed and accuracy. nih.govmit.eduarxiv.org By training an ML model on a large dataset of reactions involving similar amines and alkynes, it may become possible to predict the optimal conditions for a desired transformation of N-prop-2-ynylbutan-1-amine hydrochloride or even discover entirely new reactions. mit.edu
Table 4: Comparison of Computational Approaches for Reactivity Prediction
| Feature | Density Functional Theory (DFT) | Machine Learning (ML) |
|---|---|---|
| Methodology | Solves approximations of the Schrödinger equation | Learns patterns from existing reaction data |
| Computational Cost | High, can take hours to days per calculation | Low for prediction (after training), seconds or less |
| Data Requirement | None (first-principles based) | Requires a large, high-quality training dataset |
| Predictive Power | Provides deep mechanistic insight | Excellent for interpolation within known reaction space |
| Application | Elucidating reaction pathways, calculating transition state energies | Predicting reaction outcomes, optimizing reaction conditions |
Exploration of Novel Chemical Transformations for Diverse Derivatives and Applications
The unique combination of a secondary amine and a terminal alkyne in N-prop-2-ynylbutan-1-amine hydrochloride opens the door to a vast array of novel chemical transformations and the synthesis of diverse derivatives.
The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including Sonogashira coupling, Glaser coupling, and various cycloadditions. nih.govrsc.orgacs.org A particularly promising area is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to create highly functionalized triazole-containing molecules. mdpi.com The secondary amine can be derivatized through acylation, alkylation, or sulfonylation to introduce new functionalities. nih.govresearchgate.netphenomenex.com Furthermore, the presence of both groups allows for tandem or cascade reactions, where both the amine and the alkyne react sequentially in a one-pot process to rapidly build molecular complexity. acs.org
Table 5: Potential Novel Transformations of N-Prop-2-ynylbutan-1-amine Hydrochloride
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure | Potential Application |
|---|---|---|---|---|
| Alkyne | Azide-Alkyne Cycloaddition | Organic Azides, Cu(I) catalyst | 1,2,3-Triazole derivative | Bioconjugation, medicinal chemistry |
| Alkyne | Sonogashira Coupling | Aryl Halides, Pd/Cu catalyst | Aryl-substituted alkyne | Materials science, organic electronics |
| Amine | N-Arylation | Aryl Halides, Buchwald-Hartwig catalyst | Tertiary arylamine | Pharmaceutical synthesis |
| Amine | Reductive Amination | Aldehydes/Ketones, Reducing agent | Tertiary amine with new alkyl group | Fine chemical synthesis |
| Both | A³ Coupling (Aldehyde-Alkyne-Amine) | Aldehydes, Cu/Ru catalyst | Propargylamine (B41283) derivative | Synthesis of complex natural products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
